

In-depth Technical Guide: CAS Number 1205-09-0

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Carboxymethyl oxyimino
acetophenone*

Cat. No.: B072656

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Compound Name: Acetophenone O-(carboxymethyl)oxime Synonyms: 2-[(E)-1-phenylethylideneamino]oxyacetic acid, (1-Phenylethylideneaminoxy)acetic acid CAS Number: 1205-09-0

Introduction

Acetophenone O-(carboxymethyl)oxime, identified by the CAS number 1205-09-0, is an organic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a carboxymethyl oxime group attached to an acetophenone backbone, suggests its utility as a versatile chemical intermediate for the synthesis of more complex molecules. While extensive peer-reviewed research on the specific biological activities of this compound is not readily available, its structural motifs are present in molecules with known pharmacological properties, hinting at its potential as a subject for further investigation.

This technical guide provides a summary of the available physicochemical properties of CAS 1205-09-0 and outlines its primary use as a building block in organic synthesis.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of Acetophenone O-(carboxymethyl)oxime is presented in the table below. This data is essential for researchers in designing synthetic routes and for professionals in drug development for understanding the compound's basic characteristics.

Property	Value	Reference
IUPAC Name	2-[(E)-1-phenylethylideneamino]oxyacetic acid	
Molecular Formula	C ₁₀ H ₁₁ NO ₃	
Molecular Weight	193.20 g/mol	
Appearance	Solid (form may vary)	
Boiling Point	335.3 °C at 760 mmHg	
Density	1.13 g/cm ³	
InChI Key	RCSPUQDYCFCXCV-DHZHZOJOSA-N	
SMILES	<chem>CC(=NOCC(=O)O)C1=CC=CC=C1</chem>	

Applications in Research and Development

The primary application of Acetophenone O-(carboxymethyl)oxime within the scientific community is as a chemical intermediate. Its bifunctional nature, possessing both a carboxylic acid group and an oxime ether linkage, makes it a valuable precursor for the synthesis of a variety of organic molecules. Researchers in medicinal chemistry and drug discovery may utilize this compound as a starting material for the creation of novel compounds with potential therapeutic activities.

While specific biological activities for CAS 1205-09-0 are not well-documented in publicly available literature, compounds with similar structural features, such as oxime ethers and carboxylic acids, have been explored for a range of bioactivities, including:

- **Antimicrobial and Antifungal Agents:** The oxime functional group is a component of various compounds with demonstrated antimicrobial and antifungal properties.
- **Anti-inflammatory Agents:** Carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

- **Antioxidant Properties:** The aromatic ring and other functional groups could potentially contribute to antioxidant activity.

It is important to note that these are potential areas of investigation based on chemical structure similarity, and specific experimental data for CAS 1205-09-0 is lacking.

Experimental Information

A thorough search of scientific literature did not yield specific experimental protocols detailing the biological evaluation of Acetophenone O-(carboxymethyl)oxime. Similarly, no information regarding its involvement in specific signaling pathways was found. The absence of this data indicates that the compound is likely utilized earlier in the research and development pipeline, primarily in the synthesis of new chemical entities.

For researchers interested in exploring the potential biological activities of this compound, standard experimental workflows for assessing antimicrobial, anti-inflammatory, or antioxidant properties would be applicable.

Logical Workflow for Synthesis and Potential Screening

The following diagram illustrates a logical workflow for the utilization of Acetophenone O-(carboxymethyl)oxime in a research context, from synthesis to potential biological screening.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com